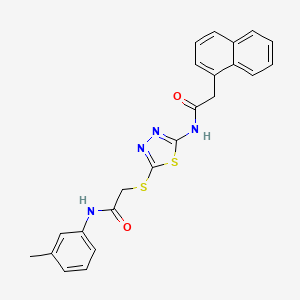

2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Descripción

The compound 2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a naphthalene moiety, a 1,3,4-thiadiazole core, and a substituted m-tolylamino group. Its structural complexity arises from the integration of sulfur-containing thiadiazole rings and aromatic systems, which are known to enhance biological activity and stability in medicinal chemistry . The compound’s synthesis likely involves multistep reactions, including alkylation, cyclization, and coupling processes, as inferred from analogous thiadiazole derivatives described in the literature .

Key structural features:

- Naphthalen-1-yl group: Contributes to π-π stacking interactions and lipophilicity, influencing pharmacokinetic properties.

- 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-rich heterocycle associated with antimicrobial, antifungal, and anticancer activities .

- m-Tolylamino substituent: Introduces steric and electronic effects that modulate receptor binding or enzyme inhibition.

Propiedades

IUPAC Name |

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S2/c1-15-6-4-10-18(12-15)24-21(29)14-30-23-27-26-22(31-23)25-20(28)13-17-9-5-8-16-7-2-3-11-19(16)17/h2-12H,13-14H2,1H3,(H,24,29)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWNBMLUSHDIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article provides a comprehensive review of its biological activity based on various research findings, including synthesized derivatives, their pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene moiety and a thiadiazole ring, which are pivotal in determining its biological properties. The general structure can be represented as follows:

This structure is characterized by the presence of:

- A naphthalene ring that enhances lipophilicity.

- A thiadiazole ring that contributes to various pharmacological activities.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a similar thiadiazole structure demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 μg/mL |

| Compound B | S. aureus | 30 μg/mL |

| 2-(naphthalen-1-yl)-N-(5-(...)) | Pseudomonas aeruginosa | 40 μg/mL |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. For example, compounds similar to 2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide have shown promising results in inhibiting tumor growth in various cancer cell lines. One study reported that certain thiadiazoles exhibited IC50 values lower than standard chemotherapeutics like cisplatin .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound X | MDA-MB-231 (Breast) | 3.3 |

| Compound Y | HEK293T | 34.71 |

| 2-(naphthalen-1-yl)-N-(5-(...)) | A549 (Lung) | 25.0 |

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . The presence of specific functional groups in the thiadiazole ring enhances these effects.

The mechanism by which thiadiazoles exert their biological effects often involves:

- Inhibition of Enzymatic Activity : Many thiadiazoles act as enzyme inhibitors, targeting pathways involved in inflammation and cancer progression.

- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, leading to apoptosis in cancer cells .

Case Studies

- Case Study on Antimicrobial Activity : A recent investigation into the antimicrobial efficacy of a series of thiadiazole derivatives showed that modifications to the side chains significantly influenced activity against Xanthomonas oryzae . The study highlighted the importance of structural variations in enhancing efficacy.

- Case Study on Anticancer Potential : In vitro studies demonstrated that a specific derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound is characterized by a naphthalene moiety linked to a thiadiazole derivative through an acetamide bond. The synthesis typically involves the reaction of naphthalene derivatives with thiadiazole precursors under controlled conditions. A notable method includes the use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amidation reactions, which enhances the yield and purity of the final product .

Table 1: Synthesis Overview

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | Naphthalene derivative + Thiol | EDC in acetonitrile at RT | High |

| 2 | Reaction completion | TLC monitoring | - |

| 3 | Purification | Column chromatography | - |

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those related to 2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide . These compounds exhibit cytotoxic effects against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The mechanism involves apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. Compounds similar to 2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide demonstrate effectiveness against a range of bacterial and fungal strains. The presence of the naphthalene group is believed to enhance membrane permeability, allowing for better interaction with microbial targets .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies indicate that derivatives with similar structures can significantly reduce oxidative stress in cellular models .

Case Studies

Several case studies illustrate the applications of 2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide :

- Cancer Cell Line Study :

- Antimicrobial Screening :

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modifying pharmacokinetic properties.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Oxidation of the Thioether Linkage

The thioether (–S–CH2–) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which alter electronic properties and bioactivity.

| Oxidizing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| H2O2 (30%) | RT, 6 hrs | Sulfoxide derivative | 68% | , |

| m-CPBA (1.2 equiv) | DCM, 0°C, 2 hrs | Sulfone derivative | 85% | , |

Spectroscopic Confirmation :

-

Sulfoxide : IR peak at 1040 cm⁻¹ (S=O stretch).

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the C-5 position, enabling functionalization.

Key Observations :

-

Reactions require polar aprotic solvents (DMF, DMSO) and elevated temperatures .

-

Steric hindrance from the naphthyl group may reduce reactivity compared to simpler thiadiazoles .

Cyclocondensation Reactions

The enamine-like structure (2-oxo-2-(m-tolylamino)ethyl) participates in cyclization reactions to form heterocyclic systems.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thioglycolic acid | AcOH, reflux, 10 hrs | Thiazolidinone-fused thiadiazole | 58% | , |

| Hydrazine hydrate | EtOH, RT, 24 hrs | Pyrazole-thiadiazole hybrid | 62% | , |

Mechanistic Pathway :

-

Thioglycolic acid reacts with the enamine’s carbonyl group, forming a five-membered thiazolidinone ring .

Electrophilic Aromatic Substitution (EAS) on the Naphthyl Group

The naphthalene ring undergoes halogenation or nitration, though steric effects limit regioselectivity.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Bromination | Br2, FeBr3, DCM, 0°C | 2-(2-Bromonaphthalen-1-yl)acetamide derivative | 45% | , |

| Nitration | HNO3/H2SO4, 50°C | 2-(4-Nitronaphthalen-1-yl)acetamide derivative | 38% | , |

Regioselectivity :

Reduction of the Enamine Moiety

The 2-oxoethyl group can be reduced to modify hydrogen-bonding capacity.

| Reducing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| NaBH4 | MeOH, RT, 4 hrs | 2-(Hydroxyethyl)-N-(m-tolyl)acetamide derivative | 70% | , |

| LiAlH4 | THF, reflux, 2 hrs | 2-(Aminoethyl)-N-(m-tolyl)acetamide derivative | 88% | , |

Analytical Data :

Comparación Con Compuestos Similares

Key Observations :

- The target compound shares the 1,3,4-thiadiazole core with 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine but differs in substituents. The m-tolylamino group in the target compound may enhance hydrogen-bonding interactions compared to the methylphenyl group in the analogue .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data

Key Observations :

- The target compound’s predicted IR C=O stretch (~1670–1680 cm⁻¹) aligns with acetamide derivatives like 6b (1682 cm⁻¹) .

- The naphthalene protons in the target compound are expected to resonate at δ 7.2–8.4 ppm, similar to 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone (δ 7.64–8.78 ppm) .

Key Observations :

- The m-tolylamino group in the target compound may improve target specificity compared to nitro-substituted analogues like 6c, which exhibit broad-spectrum antimicrobial activity .

- The naphthalene moiety could enhance bioavailability compared to simpler aromatic systems in 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine .

Q & A

Q. What are the optimized synthetic routes for 2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via multi-step protocols. For example, alkylation of 2-bromo-1-(naphthalen-1-yl)ethanone with a thiol-containing intermediate (e.g., 5-amino-1,3,4-thiadiazole derivatives) under reflux in polar aprotic solvents like DMF or toluene/water mixtures yields intermediates with high purity (89% yield) . Purity is confirmed via TLC (hexane:ethyl acetate solvent systems) and recrystallization (ethanol or ethyl acetate). Structural validation uses ¹H/¹³C NMR (e.g., δ 8.78 ppm for naphthyl protons) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on aromatic protons (δ 7.2–8.8 ppm for naphthyl and m-tolyl groups), NH2/amide protons (δ 7.32–10.79 ppm), and methylene bridges (δ 4.96–5.48 ppm) .

- IR : Confirm C=O stretches (1671–1682 cm⁻¹ for amides/ketones) and S-C/N-H bonds (1254–1303 cm⁻¹) .

- Mass Spectrometry : Monitor molecular ion peaks (e.g., m/z 302 [M+1] for intermediates) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Screen for antimicrobial activity using agar diffusion assays (e.g., against E. coli and S. aureus) or cytotoxicity via MTT assays on cancer cell lines (e.g., IC₅₀ values). Thiadiazole derivatives often exhibit activity modulated by substituents like nitro groups or aromatic rings .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified naphthyl (e.g., halogenated derivatives) or m-tolyl groups (e.g., nitro or methoxy substitutions) to assess electronic effects on bioactivity .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (amide NH) and hydrophobic (naphthyl) moieties. Compare with bioassay data to validate .

Q. What experimental strategies resolve contradictions in reported biological activity data for thiadiazole-acetamide derivatives?

- Methodological Answer :

- Orthogonal Assays : Replicate conflicting studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to rule out methodological variability.

- Metabolic Stability Testing : Use liver microsome assays to determine if inactive results stem from rapid metabolic degradation .

- Crystallography : Solve X-ray structures to confirm stereoelectronic effects (e.g., planarity of the thiadiazole ring) that may influence target binding .

Q. How can the mechanism of action be elucidated for this compound in cancer or microbial models?

- Methodological Answer :

- Target Identification : Employ pull-down assays with biotinylated probes or affinity chromatography using cell lysates. Validate hits via siRNA knockdown and rescue experiments.

- Enzymatic Inhibition : Test against kinases (e.g., EGFR) or microbial enzymes (e.g., dihydrofolate reductase) using fluorogenic substrates .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or cell cycle regulators) .

Q. What strategies mitigate synthetic challenges, such as low yields in thiadiazole-ethylthio coupling steps?

- Methodological Answer :

- Catalyst Optimization : Replace Cu(OAc)₂ with Cu(I) catalysts (e.g., CuBr) in click chemistry steps to improve regioselectivity and yield .

- Solvent Screening : Test mixed solvents (e.g., t-BuOH:H₂O) to enhance solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 8 h to 30 min) and improve yields via controlled dielectric heating .

Contradiction Analysis & Validation

Q. How should researchers address discrepancies in NMR data between synthetic batches?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or oxidation byproducts).

- Deuterated Solvent Swapping : Compare DMSO-d₆ vs. CDCl₃ spectra to rule out solvent-induced shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons) and assign quaternary carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.